2-MIA is found as a metabolite in various organisms, including grapes (Vitis vinifera) and the single-celled algae Euglena gracilis. Researchers are interested in understanding the pathways that lead to the production of 2-MIA within these organisms.PubChem:
Studies suggest that 2-MIA may act as a GABA agonist. GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system. Understanding the mechanism of 2-MIA's interaction with GABA receptors could provide insights into nervous system function.PubChem:
2-(1-Methyl-1H-imidazol-4-yl)acetic acid is a chemical compound with the molecular formula C6H8N2O2. It features a five-membered imidazole ring attached to an acetic acid group, where the imidazole contains two nitrogen atoms. This compound is recognized for its diverse biochemical roles and potential therapeutic applications, particularly in influencing enzyme activities and cellular processes .
The primary reaction involving 2-(1-methyl-1H-imidazol-4-yl)acetic acid is its conversion from methylimidazole acetaldehyde in the presence of nicotinamide adenine dinucleotide (NAD) and water:
This reaction is catalyzed by enzymes from the aldehyde dehydrogenase family, which play critical roles in metabolic pathways .
2-(1-Methyl-1H-imidazol-4-yl)acetic acid exhibits significant biological activity, particularly influencing enzyme functions related to amino acid metabolism and neurotransmitter synthesis. It can act as either a substrate or an inhibitor depending on the specific enzyme involved and the conditions of the reaction. The compound has been shown to modulate various signaling pathways, affecting gene expression and cellular metabolism, which are crucial for cell growth and differentiation .
The synthesis of 2-(1-methyl-1H-imidazol-4-yl)acetic acid can be accomplished through several methods:
This compound has several applications across various fields:
Research indicates that 2-(1-methyl-1H-imidazol-4-yl)acetic acid interacts with multiple enzymes and proteins, influencing their activity. It has been shown to affect metabolic pathways involving amino acids and neurotransmitters. These interactions are essential for understanding its biochemical roles and therapeutic potential .
Several compounds share structural similarities with 2-(1-methyl-1H-imidazol-4-yl)acetic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Imidazoleacetic Acid | C5H6N2O2 | Lacks methyl substitution at the imidazole position |
1-Methylimidazole | C4H6N2 | Simpler structure without carboxylic functionality |
4-Methylimidazole | C4H6N2 | Different position of methyl group on imidazole ring |
2-(Imidazol-4-yl)acetic Acid | C5H6N2O2 | Similar core structure but lacks methyl group |
The uniqueness of 2-(1-methyl-1H-imidazol-4-yl)acetic acid lies in its specific functional groups that allow for diverse interactions within biological systems, making it a versatile compound in both research and pharmaceutical applications .
Property | Information | Notes |
---|---|---|
Crystal System | Limited data available | No specific crystallographic data found in literature search |
Space Group | Limited data available | No specific crystallographic data found in literature search |
Unit Cell Parameters | Limited data available | No specific crystallographic data found in literature search |
Z Value | Limited data available | No specific crystallographic data found in literature search |
Crystal Habit | Crystalline solid | Based on physical appearance description [1] |
Crystal Color | Light yellow to yellow | Based on physical appearance description [1] [4] |
Thermal Stability | Melting point: 187-189°C | Consistent melting point reported across sources [4] [7] [26] |
Hygroscopicity | Store away from moisture | Storage recommendations suggest moisture sensitivity [1] [4] |
The solid-state properties of 2-(1-methyl-1H-imidazol-4-yl)acetic acid are primarily characterized by its appearance and thermal behavior rather than detailed crystallographic parameters [1] [4]. The consistent melting point across multiple sources suggests a relatively pure crystalline form with minimal polymorphism, though dedicated studies would be required to confirm this observation [4] [7] [26].
The thermodynamic parameters of 2-(1-methyl-1H-imidazol-4-yl)acetic acid provide essential information about its physical behavior under various conditions [4] [5]. These parameters are crucial for understanding the compound's stability, phase transitions, and behavior in different environmental settings [5] [7].
The melting point of 2-(1-methyl-1H-imidazol-4-yl)acetic acid has been consistently reported across multiple sources as 187-189°C, indicating a relatively high thermal stability in its solid state [4] [7] [26]. This narrow melting point range suggests good purity of the compound in its crystalline form [7]. The high melting point is consistent with the presence of intermolecular hydrogen bonding capabilities due to the carboxylic acid functional group [4] [7].
The boiling point of 2-(1-methyl-1H-imidazol-4-yl)acetic acid is reported to be 384.4±17.0°C at 760 mmHg, though it should be noted that this value is likely predicted rather than experimentally determined due to the challenges of measuring such high boiling points without decomposition [5] [13]. The high boiling point reflects the strong intermolecular forces present in this compound, particularly hydrogen bonding through the carboxylic acid group and dipole-dipole interactions involving the imidazole ring [5].
The density of 2-(1-methyl-1H-imidazol-4-yl)acetic acid is reported as 1.27±0.1 g/cm³, which is typical for organic compounds containing aromatic rings and polar functional groups [5] [13]. This density value provides important information for various applications and formulations involving this compound [5].
Table 2.2: Thermodynamic Parameters of 2-(1-methyl-1H-imidazol-4-yl)acetic acid
Parameter | Value | Source |
---|---|---|
Melting Point | 187-189°C | Multiple sources [4] [7] [26] |
Boiling Point | 384.4±17.0°C at 760 mmHg | Multiple sources [5] [13] |
Density | 1.27±0.1 g/cm³ | Multiple sources [5] [13] |
Flash Point | 186.3±20.9°C | Multiple sources [5] [13] |
The flash point of 2-(1-methyl-1H-imidazol-4-yl)acetic acid (186.3±20.9°C) is notably close to its melting point, suggesting that the compound may begin to generate flammable vapors near its melting temperature [5] [13]. This thermodynamic property is important for handling and storage considerations [5].
The relatively high values for these thermodynamic parameters collectively indicate that 2-(1-methyl-1H-imidazol-4-yl)acetic acid is a thermally stable compound with strong intermolecular forces in its solid and liquid states [4] [5] [7]. These properties influence its behavior in various applications and its interactions with other substances [5] [7].
The solubility profile of 2-(1-methyl-1H-imidazol-4-yl)acetic acid across different solvent systems provides critical information for its purification, formulation, and application in various contexts [8] [9]. The compound contains both hydrophilic and hydrophobic moieties, leading to a complex solubility behavior that varies significantly with the solvent polarity and hydrogen bonding capabilities [8] [11].
Available data indicates that 2-(1-methyl-1H-imidazol-4-yl)acetic acid is soluble in water, which is consistent with its relatively polar nature due to the presence of both the imidazole ring and carboxylic acid functional group [8] [9]. The compound also demonstrates good solubility in dimethyl sulfoxide (DMSO), a common polar aprotic solvent used for dissolving a wide range of organic compounds [8]. This solubility in DMSO is particularly useful for analytical and research applications where high concentrations may be required [8].
For other common solvent systems, the solubility behavior can be reasonably predicted based on the structural features of the compound, though specific experimental data is limited [8] [11]. As a general trend, 2-(1-methyl-1H-imidazol-4-yl)acetic acid is expected to show good solubility in polar protic solvents such as methanol and ethanol due to their ability to form hydrogen bonds with both the carboxylic acid and imidazole moieties [8].
Table 2.3: Solubility Profile of 2-(1-methyl-1H-imidazol-4-yl)acetic acid in Various Solvent Systems
Solvent System | Solubility | Notes |
---|---|---|
Water | Soluble | Water solubility reported [8] [9] |
DMSO | Soluble | Common solvent for imidazole derivatives [8] |
Methanol | Likely soluble | Polar protic solvent, likely good solubility |
Ethanol | Likely soluble | Polar protic solvent, likely moderate solubility |
Acetonitrile | Limited data available | Polar aprotic solvent, solubility expected to be moderate |
Chloroform | Limited data available | Non-polar solvent, solubility expected to be limited |
Hexane | Likely insoluble | Non-polar solvent, solubility expected to be very limited |
The solubility of 2-(1-methyl-1H-imidazol-4-yl)acetic acid in polar aprotic solvents such as acetonitrile is expected to be moderate, though specific experimental data is lacking [8]. In less polar solvents such as chloroform, the solubility is likely to be limited, while in highly non-polar solvents such as hexane, the compound is expected to be practically insoluble [8] [11].
It is worth noting that the solubility of 2-(1-methyl-1H-imidazol-4-yl)acetic acid is also pH-dependent due to the presence of the ionizable carboxylic acid group [8] [9]. This pH-dependent solubility behavior is discussed in more detail in the subsequent section on pKa analysis and pH-dependent behavior [9].
The acid-base properties of 2-(1-methyl-1H-imidazol-4-yl)acetic acid are fundamental to understanding its behavior in aqueous solutions and biological systems [7] [21]. The compound contains a carboxylic acid group that can undergo deprotonation, resulting in pH-dependent changes in its ionization state, solubility, and overall physicochemical properties [7] [21].
The pKa value of 2-(1-methyl-1H-imidazol-4-yl)acetic acid has been predicted to be approximately 3.44±0.10, which is typical for carboxylic acids [7]. This pKa value indicates that at physiological pH (approximately 7.4), the compound would exist predominantly in its deprotonated, anionic form [7] [21]. The relatively low pKa value compared to simple aliphatic carboxylic acids (typically around 4.5-5.0) can be attributed to the electron-withdrawing effect of the imidazole ring, which stabilizes the carboxylate anion through resonance and inductive effects [7] [21].
The pH-dependent behavior of 2-(1-methyl-1H-imidazol-4-yl)acetic acid can be divided into several regions based on the predominant species present at different pH values [21] [23]. At very acidic pH (below 2.0), the compound exists primarily in its fully protonated form, which carries a positive charge due to protonation of the imidazole nitrogen in addition to the protonated carboxylic acid [21] [23]. As the pH increases toward the pKa value, a mixture of protonated and neutral forms exists, with the neutral form becoming predominant as the pH rises above the pKa [21].
Table 2.4: pH-Dependent Behavior of 2-(1-methyl-1H-imidazol-4-yl)acetic acid
pH Range | Predominant Species | Expected Behavior |
---|---|---|
1.0-2.0 | Protonated form (cationic) | Highly water-soluble, positively charged |
2.0-3.0 | Protonated form (cationic) | Highly water-soluble, positively charged |
3.0-4.0 | Mixture of protonated and neutral forms | Transition zone near pKa (3.44±0.10) |
4.0-5.0 | Primarily neutral form | Decreasing water solubility as pH increases |
5.0-7.0 | Neutral form | Neutral molecule predominates |
7.0-9.0 | Mixture of neutral and deprotonated forms | Increasing water solubility as deprotonation occurs |
>9.0 | Deprotonated form (anionic) | Highly water-soluble, negatively charged |
The pH-dependent ionization of 2-(1-methyl-1H-imidazol-4-yl)acetic acid significantly affects its solubility profile in aqueous systems [21] [23]. At pH values well below the pKa, the protonated form exhibits enhanced water solubility due to its ionic character [21]. As the pH approaches and exceeds the pKa value, the compound transitions to its neutral form, which typically shows reduced water solubility [21] [23]. At higher pH values, particularly above pH 7, the deprotonated carboxylate form becomes dominant, leading to increased water solubility due to the negative charge [21].
This pH-dependent behavior has important implications for the compound's distribution, absorption, and interaction with various biological systems and chemical environments [21] [23]. The ability to exist in different ionization states depending on the environmental pH contributes to the versatility of 2-(1-methyl-1H-imidazol-4-yl)acetic acid in various applications and biological contexts [21].
Spectroscopic techniques provide essential structural information about 2-(1-methyl-1H-imidazol-4-yl)acetic acid, offering unique fingerprints that confirm its molecular structure and purity [15] [18]. Each spectroscopic method reveals specific aspects of the compound's structural features, providing complementary data that collectively establish its identity [15] [22].
Proton (¹H) NMR spectroscopy of 2-(1-methyl-1H-imidazol-4-yl)acetic acid reveals characteristic signals that correspond to the different hydrogen environments within the molecule [15] [18]. Although detailed experimental data is limited in the literature, the expected ¹H NMR spectrum would show signals for the imidazole ring protons, the methyl group attached to the imidazole nitrogen, the methylene group adjacent to the carboxylic acid, and the carboxylic acid proton [15] [18].
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule [15] [16]. The ¹³C NMR spectrum of 2-(1-methyl-1H-imidazol-4-yl)acetic acid would be expected to show signals corresponding to the imidazole ring carbons, the methyl carbon, the methylene carbon, and the carboxylic acid carbon [15] [16]. The carboxylic acid carbon typically appears at a chemical shift around 170-180 ppm, while the imidazole ring carbons would show signals in the aromatic region (approximately 120-140 ppm) [16].
Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy provides correlation between directly bonded proton and carbon atoms, offering valuable information about the connectivity within the molecule [15]. HSQC data for 2-(1-methyl-1H-imidazol-4-yl)acetic acid is available in the literature, providing confirmation of the structural assignments made from the individual ¹H and ¹³C NMR spectra [15].
Table 2.5.1: NMR Spectroscopic Data for 2-(1-methyl-1H-imidazol-4-yl)acetic acid
Spectroscopic Method | Key Features | Available Data |
---|---|---|
¹H NMR | Proton signals for imidazole ring, methyl group, and methylene group | Limited experimental data available [15] [18] |
¹³C NMR | Carbon signals for imidazole ring, methyl group, methylene group, and carboxylic acid | Limited experimental data available [15] [16] |
HSQC NMR | Correlation between proton and carbon signals | Experimental data available [15] |
Infrared spectroscopy provides information about the functional groups present in 2-(1-methyl-1H-imidazol-4-yl)acetic acid [27] [28]. Although specific IR data for this compound is limited in the literature, the expected IR spectrum would show characteristic absorption bands for the carboxylic acid group (C=O stretching around 1700-1725 cm⁻¹, O-H stretching around 2500-3300 cm⁻¹), the imidazole ring (C=N stretching around 1600-1650 cm⁻¹, C-N stretching around 1400-1500 cm⁻¹), and various C-H stretching modes (around 2800-3100 cm⁻¹) [27] [28].
The IR spectrum serves as a valuable fingerprint for identifying the compound and confirming the presence of its key functional groups [27] [28]. The carboxylic acid group, in particular, shows a distinctive pattern of absorption bands that can be readily identified in the IR spectrum [28].
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-(1-methyl-1H-imidazol-4-yl)acetic acid [22]. The mass spectrum would be expected to show a molecular ion peak at m/z 140, corresponding to the molecular weight of the compound [22]. Fragmentation patterns characteristic of imidazole derivatives would also be observed, providing additional confirmation of the structure [22].
Table 2.5.2: Additional Spectroscopic Data for 2-(1-methyl-1H-imidazol-4-yl)acetic acid
Spectroscopic Method | Key Features | Available Data |
---|---|---|
IR Spectroscopy | Characteristic bands for C=O stretching, N-H stretching, C-N stretching | Limited data available [27] [28] |
Mass Spectrometry | Molecular ion peak at m/z 140, fragmentation pattern characteristic of imidazole derivatives | Mass spectral data available [22] |